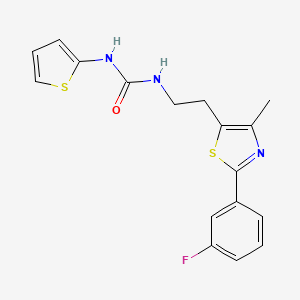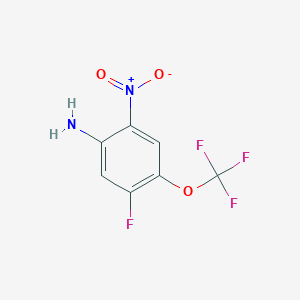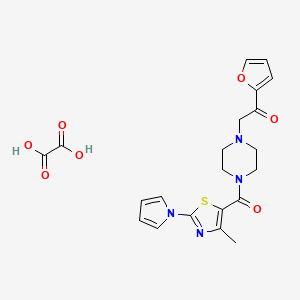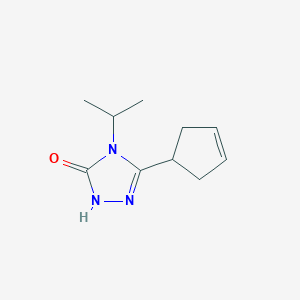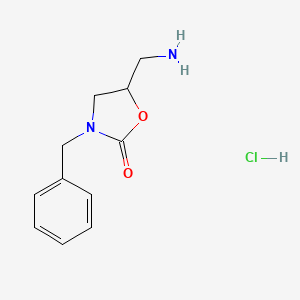
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride, also known as AMBOH, is an organic compound with a wide range of applications in research, medical, and industrial settings. It is a versatile compound that can be used as a reagent, catalyst, or ligand in a variety of chemical reactions. AMBOH is a valuable tool in the laboratory due to its ability to act as a proton transfer agent and its low toxicity.
Scientific Research Applications
Pharmacological Properties and Clinical Application
Lurasidone hydrochloride, a compound structurally related to 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is recognized for its pharmacological properties and clinical application in treating mental health conditions. It's primarily used as an antipsychotic for managing schizophrenia and bipolar depression. The drug's distinct pharmacological profile includes antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, coupled with partial agonism at 5-HT1A receptors. Lurasidone also exhibits modest antagonism at noradrenergic α2A and α2C receptors and is free from antihistaminic and anticholinergic activities. The drug's pharmacokinetic profile necessitates administration with food, and it's processed mainly by cytochrome P450 (CYP) 3A4, with recommendations against coadministration with strong CYP3A4 inducers or inhibitors (Greenberg & Citrome, 2017).
Antimicrobial Properties
The oxazolidinone class, to which 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is structurally related, is known for its synthetic antimicrobial properties. These compounds are especially effective against resistant Gram-positive pathogens. The drug linezolid, an oxazolidinone, is noted for its activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci. It's efficacious both orally and parenterally, marking its significance in the medical field for treating severe bacterial infections (Dresser & Rybak, 1998).
Chemical Synthesis and Material Science Applications
The chemical structure of 1,3-oxazole, closely associated with 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is significant in medicinal, pharmaceutical, agrochemical, and material sciences. Its versatility and wide range of applications have led to a surge in research, aiming to develop novel methodologies for synthesizing promising 1,3-oxazole derivatives. These derivatives serve as essential building blocks in various domains, reflecting the chemical's pivotal role in advancing scientific research and applications (Shinde et al., 2022).
properties
IUPAC Name |
5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSXMBRSEWIXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

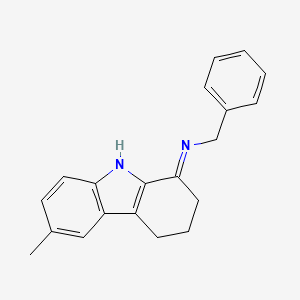



![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
